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Compound of Interest

Compound Name: 2-Cyanoethyltrimethylsilane

Cat. No.: B093657

An In-depth Technical Guide to the Discovery and Historical Development of 2-
Cyanoethyltrimethylsilane For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical
development of 2-Cyanoethyltrimethylsilane, also known as 3-(trimethylsilyl)propanenitrile. It
details the seminal synthesis by Leo H. Sommer and his colleagues in 1953, including a
meticulous breakdown of the experimental protocols for the key synthetic steps. Quantitative
data from the original research is presented in a clear, tabular format for easy reference.
Furthermore, this guide illustrates the core synthetic pathway using a DOT language diagram
and discusses the subsequent evolution of synthetic methodologies and applications of this
versatile organosilicon compound.

Introduction

2-Cyanoethyltrimethylsilane is an organosilicon compound of significant interest in organic
synthesis and materials science. Its bifunctional nature, possessing both a reactive cyano
group and a sterically influential trimethylsilyl group, allows for a wide range of chemical
transformations. The trimethylsilyl group can act as a protecting group or influence the
reactivity of the cyanoethyl moiety, making it a valuable building block in the synthesis of
complex molecules. This guide delves into the origins of this compound, providing a detailed
account of its first preparation and the foundational work that established its place in the canon
of organosilicon chemistry.
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The Pioneering Synthesis: Discovery by Sommer
and Colleagues

The first documented synthesis of 2-Cyanoethyltrimethylsilane was reported in 1953 by Leo
H. Sommer, J. M. Masterson, O. W. Steward, and R. H. Leitheiser in their publication,
"Organosilicon Compounds. XI. - and y-Cyano-, Carbomethoxy-, and Carboxy-alkylsilanes," in
the Journal of the American Chemical Society. This work was part of a broader exploration into
the synthesis and reactivity of functionalized alkylsilanes.

The synthesis was a two-step process, beginning with the hydrosilylation of acrylonitrile with
trichlorosilane, followed by a Grignard reaction to replace the chlorine atoms with methyl
groups.

Key Experimental Protocols

The following protocols are adapted from the original 1953 publication and provide a detailed
methodology for the synthesis of 2-Cyanoethyltrimethylsilane and its intermediate.

Step 1: Synthesis of 3-Cyanoethyltrichlorosilane
o Reaction: Hydrosilylation of acrylonitrile with trichlorosilane.

e Procedure: A mixture of 212 g (4.0 moles) of acrylonitrile and 542 g (4.0 moles) of
trichlorosilane was heated in a sealed glass tube at 200°C for 16 hours.

 Purification: The reaction mixture was distilled to yield the crude product. Further fractional
distillation under reduced pressure was performed to obtain pure [3-cyanoethyltrichlorosilane.

Step 2: Synthesis of 2-Cyanoethyltrimethylsilane (3-Cyanoethyltrimethylsilane)
e Reaction: Grignard reaction of 3-cyanoethyltrichlorosilane with methylmagnesium bromide.

e Procedure: A solution of 3-cyanoethyltrichlorosilane (188.5 g, 1.0 mole) in 500 ml of
anhydrous ether was added dropwise to a stirred solution of methylmagnesium bromide,
prepared from 97.2 g (4.0 moles) of magnesium and 380 g (4.0 moles) of methyl bromide in
1500 ml of anhydrous ether. The reaction mixture was maintained at reflux during the
addition.
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» Work-up and Purification: After the addition was complete, the mixture was refluxed for an
additional hour. The reaction mixture was then hydrolyzed by pouring it onto a mixture of
crushed ice and hydrochloric acid. The ether layer was separated, washed with water, and
dried over anhydrous calcium chloride. The ether was removed by distillation, and the
residue was fractionally distilled under reduced pressure to yield 2-
cyanoethyltrimethylsilane.

Quantitative Data Summary

The following tables summarize the quantitative data for the key compounds as reported in the
original 1953 study.

Table 1: Physical Properties and Yield of 3-Cyanoethyltrichlorosilane

Property Value

Yield 75%

Boiling Point 93-94 °C at 20 mmHg
Density (d204) 1.3339 g/cm3
Refractive Index (n20D) 1.4760

Table 2: Physical Properties and Yield of 2-Cyanoethyltrimethylsilane

Property Value

Yield 65%

Boiling Point 183-184 °C at 743 mmHg
Density (d204) 0.8411 g/cm3

Refractive Index (n20D) 1.4240

Visualization of the Synthetic Pathway
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The logical flow of the original synthesis of 2-Cyanoethyltrimethylsilane is depicted in the

following diagram.

Step 1: Hydrosilylation

Acrylonitrile Trichlorosilane

SiCl3, 200°C

Step 2: Grignard Reaction

B-Cyanoethyltrichlorosilane Methylmagnesium Bromide (CH3MgBr)

1. CH3MgBr, Ether
2. H30+

P 2-Cyanoethyltrimethylsilane

Click to download full resolution via product page

Caption: Original synthetic pathway to 2-Cyanoethyltrimethylsilane.

Historical Development and Modern Methodologies

Following the pioneering work of Sommer and his team, the synthesis and application of 2-
Cyanoethyltrimethylsilane have seen considerable development. The initial hydrosilylation
step, performed under high temperature and pressure, has been largely superseded by
catalyst-based methods.

o Catalytic Hydrosilylation: The discovery of platinum-based catalysts, such as Speier's
catalyst (H2PtCls), revolutionized hydrosilylation reactions. These catalysts allow the reaction
to proceed under much milder conditions with higher selectivity and yields. Other transition
metal catalysts based on rhodium, iridium, and nickel have also been developed for this

transformation.
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o Alternative Synthetic Routes: While the two-step approach from acrylonitrile remains a
primary route, other methods have been explored. These include the reaction of (3-
halopropyltrimethylsilanes with cyanide salts.

The applications of 2-Cyanoethyltrimethylsilane have also expanded significantly. It is utilized
in:

o Organic Synthesis: As a precursor to various functionalized organosilanes and as a
protected form of propionitrile. The cyano group can be readily converted to amines,
carboxylic acids, and other functional groups.

e Materials Science: In the synthesis of silicon-containing polymers and as a surface
modification agent for materials like silica gel.

Conclusion

The discovery of 2-Cyanoethyltrimethylsilane by Leo H. Sommer and his collaborators in
1953 was a significant milestone in organosilicon chemistry. Their detailed investigation laid the
groundwork for future research and development in this field. The evolution of its synthesis
from a high-pressure thermal process to efficient catalytic methods highlights the progress in
synthetic chemistry. Today, 2-Cyanoethyltrimethylsilane continues to be a valuable and
versatile compound for researchers and professionals in various scientific disciplines.

« To cite this document: BenchChem. [discovery and historical development of 2-
Cyanoethyltrimethylsilane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b093657#discovery-and-historical-development-of-2-
cyanoethyltrimethylsilane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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